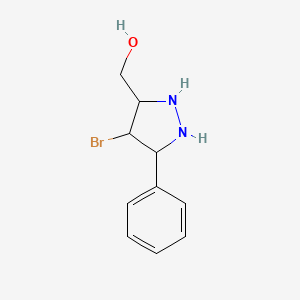

(4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol

Descripción

Propiedades

IUPAC Name |

(4-bromo-5-phenylpyrazolidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c11-9-8(6-14)12-13-10(9)7-4-2-1-3-5-7/h1-5,8-10,12-14H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVICBSIILHVJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(C(NN2)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical structure and properties of (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol

Technical Guide: (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol

Executive Summary

(4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol (CAS: 1240217-33-7) is a trisubstituted pyrazole derivative serving as a high-value scaffold in medicinal chemistry. Its structural architecture combines three distinct reactive handles—a secondary amine (pyrazole NH), an aryl bromide, and a primary alcohol—making it an ideal "hub" for divergent synthesis. This compound is particularly relevant in the development of kinase inhibitors (e.g., p38 MAP kinase, LRRK2) where the pyrazole core mimics the ATP hinge-binding region, while the phenyl and hydroxymethyl groups provide vectors for hydrophobic and hydrophilic interactions, respectively.

Structural Analysis & Physicochemical Profile

Tautomerism and Geometry

The pyrazole ring is a planar, electron-rich aromatic system. In solution, this compound exists in a tautomeric equilibrium between the 1H- and 2H-forms. While the IUPAC naming assigns the phenyl group to position 3, the rapid proton transfer often makes the 3-phenyl and 5-phenyl isomers chemically equivalent unless the nitrogen is substituted.

-

Tautomer A: 3-phenyl-1H-pyrazol-5-yl methanol (Phenyl at C3, Methanol at C5).

-

Tautomer B: 5-phenyl-1H-pyrazol-3-yl methanol (Phenyl at C5, Methanol at C3).

Physicochemical Properties Table

| Property | Value / Description | Note |

| CAS Number | 1240217-33-7 | Unique Identifier |

| Molecular Formula | C₁₀H₉BrN₂O | |

| Molecular Weight | 253.10 g/mol | Monoisotopic Mass: 251.99 |

| Physical State | Solid | Off-white to pale yellow powder |

| Solubility | DMSO, Methanol, Ethanol | Poor solubility in water |

| pKa (Pyrazole NH) | ~14.0 | Weakly acidic |

| pKa (Conjugate Acid) | ~2.5 | Pyrazolium formation |

| LogP (Predicted) | 2.1 - 2.5 | Lipophilic character dominates |

Synthetic Pathways

The synthesis of (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol is best approached via a linear sequence starting from acetophenone. This route ensures regiocontrol and scalability.

Retrosynthetic Analysis (DOT Diagram)

Caption: Step-wise retrosynthetic disassembly of the target alcohol to commercially available acetophenone.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate

-

Reagents: Acetophenone (1.0 eq), Diethyl oxalate (1.1 eq), Sodium ethoxide (1.2 eq), Hydrazine hydrate (1.2 eq), Ethanol.

-

Mechanism: Claisen condensation yields the diketo ester (ethyl 2,4-dioxo-4-phenylbutanoate), which undergoes Paal-Knorr cyclization with hydrazine.

-

Protocol:

-

Generate sodium ethoxide in ethanol. Add acetophenone and diethyl oxalate at 0°C.

-

Stir at room temperature for 4 hours (formation of yellow precipitate).

-

Treat the intermediate diketo ester with hydrazine hydrate in refluxing ethanol for 2 hours.

-

Concentrate and recrystallize from ethanol to yield the pyrazole ester.

-

Step 2: Regioselective Bromination (C4-H Substitution)

-

Reagents: Ethyl 3-phenyl-1H-pyrazole-5-carboxylate, N-Bromosuccinimide (NBS) or Br₂, Acetonitrile or CHCl₃.

-

Rationale: The C4 position of the pyrazole ring is the most nucleophilic site, allowing for selective electrophilic aromatic substitution without affecting the phenyl ring or the ester.

-

Protocol:

-

Dissolve the pyrazole ester in acetonitrile.

-

Add NBS (1.05 eq) portion-wise at room temperature.

-

Monitor by TLC (disappearance of starting material).

-

Quench with aqueous sodium thiosulfate to remove excess bromine species.

-

Filter the solid product (Ethyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate).

-

Step 3: Reduction to the Alcohol

-

Reagents: Lithium Aluminum Hydride (LiAlH₄) (2.0 eq), dry THF.

-

Critical Control: Temperature control is vital to prevent debromination (though aryl bromides are generally stable to LiAlH₄ at low temps).

-

Protocol:

-

Suspend LiAlH₄ in anhydrous THF at 0°C under nitrogen.

-

Add a solution of the brominated ester dropwise.[1]

-

Stir at 0°C to RT for 2 hours.

-

Workup (Fieser Method): Quench sequentially with water, 15% NaOH, and water.

-

Filter the aluminum salts and evaporate the filtrate to obtain the crude alcohol.

-

Reactivity & Derivatization Profile

This scaffold allows for "orthogonal functionalization," meaning each reactive site can be modified independently.

Reactivity Map (DOT Diagram)

Caption: Orthogonal reactivity vectors available for library generation.

Key Transformations

-

Suzuki Coupling: The C4-Br is an excellent handle for palladium-catalyzed cross-coupling. This is the primary method for extending the scaffold to biaryl systems found in kinase inhibitors.

-

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) typically yields a mixture of N1 and N2 isomers. The ratio depends on steric bulk and solvent polarity.

-

Alcohol Activation: The primary alcohol can be converted to a mesylate, tosylate, or bromide, enabling the introduction of amines (e.g., morpholine, piperazine) via nucleophilic substitution.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 13.0-13.5 ppm (br s, 1H) | Pyrazole NH (Exchangeable) |

| δ 5.0-5.5 ppm (t, 1H) | OH proton (coupled to CH₂) | |

| δ 4.4-4.6 ppm (d, 2H) | Methylene protons (-CH₂OH) | |

| δ 7.3-7.8 ppm (m, 5H) | Phenyl ring protons | |

| ¹³C NMR | ~140-145 ppm | C3/C5 (Quaternary carbons) |

| ~90-95 ppm | C4-Br (Significant upfield shift due to heavy atom effect) | |

| ~55-60 ppm | Benzylic carbon (-CH₂OH) | |

| Mass Spectrometry | M+ / (M+2)+ | 1:1 Intensity ratio (Characteristic of Bromine) |

References

-

Bromination of Pyrazoles: Beilstein Journal of Organic Chemistry. "Halogenations of 3-aryl-1H-pyrazol-5-amines". Available at: [Link]

-

Reduction of Esters to Alcohols: Chemistry LibreTexts. "Reduction of Carboxylic Acids and Their Derivatives". Available at: [Link]

-

Related Crystal Structure: PubMed Central. "Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate". Available at: [Link]

Sources

An In-depth Technical Guide on the Thermodynamic Stability of 4-bromo-3-phenyl-pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Core in Modern Chemistry

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms.[1][2] This structural motif is a cornerstone in the development of a wide array of biologically active molecules, including anti-inflammatory, anti-convulsive, and anti-tumor agents.[3] The thermodynamic stability of the pyrazole ring, and its derivatives, is a critical determinant of their synthetic accessibility, shelf-life, and in vivo behavior. The introduction of substituents, such as a phenyl group at the 3-position and a bromine atom at the 4-position, significantly modulates the electronic and steric properties of the pyrazole core, thereby influencing its stability.

The inherent stability of the pyrazole ring is attributed to its aromatic character, arising from the delocalization of 6π-electrons.[1] However, the presence of two electronegative nitrogen atoms creates an electron-deficient system at the C3 and C5 positions, while the C4 position remains relatively electron-rich and susceptible to electrophilic attack.[1] This electronic distribution is a key factor in the reactivity and overall stability of substituted pyrazoles.

Synthesis of 4-bromo-3-phenyl-pyrazole Derivatives

The synthesis of 4-bromo-3-phenyl-pyrazole derivatives typically involves a multi-step process. A common route begins with the condensation of a 1,3-diketone with a hydrazine derivative to form the pyrazole ring.[1] For instance, the reaction of a phenyl-substituted 1,3-diketone with hydrazine hydrate would yield a 3-phenyl-pyrazole. Subsequent bromination at the electron-rich C4 position can be achieved using a suitable brominating agent.

A notable synthetic pathway involves the Vilsmeier-Haack reaction. For example, the reaction of 4-bromoacetophenone phenylhydrazone with a mixture of phosphoryl chloride and N,N-dimethylformamide can yield 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[3] Another approach is the O-alkylation of a 4-bromo-1-phenyl-1H-pyrazol-3-ol to introduce a methoxy group, creating a precursor for further functionalization.[4][5]

Illustrative Synthetic Workflow:

Sources

- 1. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 2. Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Technical Guide: Toxicity, Safety, and Handling of (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol

[1]

Executive Summary

(4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol (CAS: 1240217-33-7 ) is a functionalized pyrazole derivative utilized primarily as a scaffold in the synthesis of bioactive compounds, particularly kinase inhibitors and agrochemicals.[1][2][3] Its structure combines a lipophilic phenyl ring, a reactive primary alcohol, and a bromine handle suitable for cross-coupling reactions (e.g., Suzuki-Miyaura).

As a research-grade chemical, it lacks extensive in vivo toxicological datasets found for commodity chemicals.[1] Consequently, the safety protocols detailed here rely on Structure-Activity Relationship (SAR) analysis and Read-Across data from structural analogs (e.g., 4-bromo-1H-pyrazole derivatives).[1]

Key Safety Classification: Warning (Irritant, Potential Acute Toxicity).

Chemical Identity & Physicochemical Properties[1][4][5][6][7][8][9][10][11]

| Property | Detail |

| Chemical Name | (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol |

| CAS Number | 1240217-33-7 |

| Molecular Formula | C₁₀H₉BrN₂O |

| Molecular Weight | 253.10 g/mol |

| Structure Description | 1H-Pyrazole ring substituted at C3 with a phenyl group, C4 with a bromine atom, and C5 with a hydroxymethyl group.[1][4][5] |

| Solubility | Soluble in DMSO, Methanol, DMF; Low solubility in water. |

| LogP (Predicted) | ~2.1 (Moderate Lipophilicity) |

| Appearance | White to off-white crystalline solid. |

Hazard Identification (GHS Classification)

Based on the chemical functionality (primary alcohol, halogenated heterocycle) and analog data, the substance is classified under the Globally Harmonized System (GHS) as follows:

GHS Label Elements[1]

-

Signal Word: WARNING

-

Pictograms:

- (GHS07)

Hazard Statements (H-Codes)

-

H302: Harmful if swallowed (Category 4).

-

H315: Causes skin irritation (Category 2).

-

H319: Causes serious eye irritation (Category 2A).

-

H335: May cause respiratory irritation (STOT SE 3).

Precautionary Statements (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Toxicological Profile (Read-Across Analysis)

Note: Direct experimental toxicity data for CAS 1240217-33-7 is limited.[1] The following profile is synthesized from validated analogs, specifically (4-Bromo-1-methyl-1H-pyrazol-5-yl)methanol and phenyl-pyrazole derivatives.

Acute Toxicity[1]

-

Oral (LD50): Predicted to be 300–2000 mg/kg (Rat). Pyrazole derivatives often exhibit moderate oral toxicity due to interference with hepatic cytochrome P450 enzymes.[1]

-

Dermal: Data unavailable.[1] Assumed to be harmful if absorbed through skin due to lipophilic nature (LogP ~2.1).

-

Inhalation: High concentrations of dust may cause mucosal irritation.[1]

Skin & Eye Corrosion[1]

-

Skin: The presence of the hydroxymethyl group and the basic nitrogen in the pyrazole ring contributes to irritancy .[1] Prolonged contact may cause dermatitis.[1]

-

Eyes: Crystalline solids of this class are mechanical abrasives and chemical irritants, capable of causing conjunctivitis (H319).

Chronic & CMR Effects (Carcinogenicity, Mutagenicity, Reprotoxicity)

-

Mutagenicity: Pyrazole derivatives generally test negative in Ames tests unless substituted with nitro or nitroso groups.[1] However, the bromine substituent suggests potential reactivity; handle as a suspect mutagen until verified.

-

Carcinogenicity: No specific data available.[1] Not listed by IARC, NTP, or OSHA.

Synthesis & Impurity Profile

Understanding the synthesis is critical for identifying potential toxic impurities (e.g., hydrazine residues).

Validated Synthetic Pathway

The most reliable synthesis involves the cyclization of a beta-keto ester followed by bromination and reduction.[1]

Figure 1: Synthetic pathway for (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol.

Critical Impurities[1]

Emergency Response Protocols

First Aid Measures

-

Inhalation: Move victim to fresh air.[1] If breathing is difficult, oxygen should be administered by qualified personnel.

-

Skin Contact: Immediately wash with soap and plenty of water.[1] Remove contaminated clothing.[1][6] Do not use organic solvents (ethanol/acetone) as they may increase skin absorption.

-

Eye Contact: Flush eyes with water for at least 15 minutes, lifting eyelids occasionally. Consult an ophthalmologist.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting unless directed by medical personnel.

Firefighting Measures

-

Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Emits toxic fumes under fire conditions:

-

Carbon oxides (CO, CO₂)

-

Nitrogen oxides (NOx)

-

Hydrogen bromide gas (HBr) — Corrosive/Toxic

-

Accidental Release (Spill) Workflow

Figure 2: Standard Operating Procedure (SOP) for solid chemical spills.

Handling and Storage

Engineering Controls

-

Ventilation: Use only in a chemical fume hood.[1]

-

Dust Control: Avoid formation of dust and aerosols.[1] Use a static-dissipative mat if weighing large quantities.[1]

Storage Conditions

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Inert gas (Argon or Nitrogen) recommended. The hydroxymethyl group can be prone to oxidation over time.[1]

-

Incompatibilities: Strong oxidizing agents, acid chlorides, acid anhydrides.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 56966033 (Analog: 4-Bromo-1-methyl-1H-pyrazol-5-ylmethanol).[1] PubChem. Available at: [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Pyrazole derivatives hazard classification.[1] ECHA.[1] Available at: [Link]

-

ChemBK. Product entry for (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol (CAS 1240217-33-7).[2][3][7] ChemBK.[1] Available at: [Link]

Sources

- 1. 13808-64-5|4-Bromo-3-methylpyrazole|BLD Pharm [bldpharm.com]

- 2. 1238384-46-7|4-Bromo-3-phenyl-1H-pyrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. arctomsci.com [arctomsci.com]

- 4. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 5. researchgate.net [researchgate.net]

- 6. METHANOL (PIM 335) [inchem.org]

- 7. (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol [1240217-33-7] | Chemsigma [chemsigma.com]

A Senior Application Scientist's Guide to Pharmacophore Modeling: A Case Study with (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol

Abstract

In the landscape of modern computer-aided drug design (CADD), pharmacophore modeling stands as a cornerstone technique, translating complex molecular interactions into a simplified and actionable 3D representation.[1] This guide provides an in-depth technical walkthrough of the pharmacophore modeling process, designed for researchers, medicinal chemists, and drug development professionals. Using the novel scaffold (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol as a central case study, we will explore both ligand-based and structure-based methodologies. The narrative emphasizes the causality behind strategic decisions, robust model validation, and the practical application of a validated pharmacophore in virtual screening campaigns to identify novel bioactive compounds. This document is structured not as a rigid protocol, but as a dynamic guide that mirrors the logical flow of a real-world drug discovery project.

Chapter 1: Foundational Principles of Pharmacophore Modeling

The concept of a pharmacophore, first articulated by Paul Ehrlich, describes the essential steric and electronic features of a molecule that are necessary to trigger a specific biological response.[2][3] In computational terms, a pharmacophore model is an abstract 3D arrangement of these features, which may include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable centers.[4] Unlike molecular docking, which scores the entire ligand, pharmacophore modeling focuses on this essential constellation of interactions, making it an exceptionally efficient tool for scouring vast chemical databases for diverse scaffolds that fit the "molecular key" required for biological activity.[2]

The pyrazole nucleus, a five-membered diazole heterocycle, is considered a "privileged scaffold" in drug discovery due to its metabolic stability and its presence in numerous approved drugs like Celecoxib and Sildenafil.[5][6] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[7][8][9] Our subject molecule, (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol, contains several key features:

-

A pyrazole core , providing both H-bond donor and acceptor capabilities.

-

A phenyl ring , offering a significant hydrophobic interaction point.

-

A methanol group , acting as a potent H-bond donor and acceptor.

-

A bromo substituent , which can serve as a vector for further chemical modification or potentially participate in halogen bonding.

The initial step in any pharmacophore modeling project is to decide between two primary strategies: ligand-based or structure-based modeling. This choice is dictated entirely by the available data.

Caption: Decision workflow for selecting the appropriate pharmacophore modeling strategy.

Chapter 2: The Ligand-Based Approach: Deciphering the SAR Code

A ligand-based pharmacophore model is developed when the structure of the biological target is unknown, but a set of ligands with known activities is available.[10] The core principle is that common chemical features, arranged in a specific 3D geometry across multiple active molecules, are likely responsible for their bioactivity.

Causality in Training Set Selection

The quality of a ligand-based model is entirely dependent on the quality of the input data (the training set). A well-curated training set should include:

-

Structural Diversity: Compounds should represent different chemical series if possible, to build a more robust and general model.

-

Activity Span: The activities (e.g., IC₅₀, Kᵢ) should span several orders of magnitude. This allows the model to distinguish features essential for high potency from those that are merely tolerated.

-

Active and Inactive Compounds: Including inactive compounds helps define "exclusion volumes" or regions in 3D space where steric bulk is detrimental to activity.

For our case study, let's assume we have synthesized a series of analogs of (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol and tested them against a hypothetical kinase target.

| Compound ID | Structure | Modification vs. Parent | IC₅₀ (nM) | Activity Class |

| Parent-01 | (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol | - | 50 | Active |

| Analog-02 | (4-Chloro-3-phenyl-1H-pyrazol-5-yl)methanol | Bromo -> Chloro | 75 | Active |

| Analog-03 | (3-phenyl-1H-pyrazol-5-yl)methanol | Bromo removed | 250 | Active |

| Analog-04 | (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanamine | Methanol -> Aminomethyl | 45 | Active |

| Analog-05 | 4-Bromo-3-phenyl-5-methyl-1H-pyrazole | Methanol removed | >10,000 | Inactive |

| Analog-06 | (4-Bromo-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)methanol | Phenyl -> Methoxy-phenyl | 35 | Active |

| Analog-07 | (4-Bromo-3-phenyl-1H-pyrazol-5-yl)carboxylic acid | Methanol -> Carboxylic Acid | 8,500 | Inactive |

Table 1: Hypothetical training set for ligand-based pharmacophore modeling.

Protocol 1: Ligand-Based Pharmacophore Model Generation

This protocol outlines a typical workflow using a commercial software package like Phase (Schrödinger) [11], LigandScout [12], or MOE (Chemical Computing Group) [13].

-

Ligand Preparation:

-

Draw or import the 2D structures of the training set molecules.

-

Run a ligand preparation workflow (e.g., Schrödinger's LigPrep). This step is critical for generating realistic 3D structures, assigning correct protonation states at physiological pH (e.g., 7.4), and creating a low-energy conformer for each ligand.[14]

-

-

Define Actives and Inactives:

-

Based on the activity data (Table 1), designate each molecule as 'active' or 'inactive'. A common threshold is to define actives as compounds with IC₅₀ < 1 µM and inactives as those with IC₅₀ > 10 µM.

-

-

Generate Conformers:

-

For each ligand, generate a diverse set of conformations. This is crucial because the bioactive conformation (the shape the molecule adopts in the binding pocket) is often not its lowest energy state in solution.

-

-

Identify Common Pharmacophore Features:

-

The software will identify pharmacophoric features (HBA, HBD, HY, etc.) present in the conformers of the active molecules.

-

-

Generate and Score Hypotheses:

-

The algorithm aligns the active molecules to find common 3D arrangements of features, generating multiple pharmacophore hypotheses.

-

Each hypothesis is scored based on how well it maps the features of the active molecules while simultaneously excluding the inactive ones. Key metrics often include survival score, site score, and vector score. The goal is to select a hypothesis that is statistically robust and chemically sensible.[14]

-

Chapter 3: The Structure-Based Approach: Blueprint from the Binding Site

When a high-resolution 3D structure of the target protein is available (typically from X-ray crystallography or Cryo-EM), a structure-based pharmacophore is the preferred method.[10][15] This approach directly maps the key interactions observed between the protein and a bound ligand, providing a highly accurate blueprint for binding.

Causality in Target Selection

Given the prevalence of pyrazole scaffolds as kinase inhibitors[4][6], we will hypothesize that (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol targets a member of the Janus Kinase (JAK) family, which are implicated in inflammatory diseases.[16] For this guide, we will use the crystal structure of JAK2 in complex with a tofacitinib analog (PDB ID: 4Z16) as our starting point. The rationale is that the binding site features of JAK2 will provide a reliable template for designing new inhibitors.

Caption: Workflow for generating a structure-based pharmacophore model.

Protocol 2: Structure-Based Pharmacophore Model Generation

-

Obtain and Prepare the Protein Structure:

-

Download the PDB file (e.g., 4Z16) from the RCSB Protein Data Bank.

-

Use a protein preparation wizard (e.g., in Maestro, MOE) to:

-

Add hydrogen atoms, which are typically absent in crystal structures.

-

Assign correct bond orders and formal charges.

-

Remove water molecules that are not involved in key interactions.

-

Optimize the hydrogen-bonding network by flipping terminal residues (e.g., Asn, Gln, His).

-

Perform a restrained energy minimization to relieve any steric clashes.

-

-

-

Analyze Protein-Ligand Interactions:

-

Visually inspect the binding site to identify key amino acid residues interacting with the co-crystallized ligand. For JAK2, the hinge region (e.g., Leu932, Glu930) is critical for forming hydrogen bonds with inhibitors.[16]

-

-

Generate Pharmacophore Features:

-

Most modeling software can automatically generate a pharmacophore model based on the interactions present in the prepared complex.[17] It will project features onto the ligand's atoms or into empty space within the binding pocket.

-

For example, a backbone amide hydrogen in Leu932 will generate an H-bond donor feature, while the corresponding carbonyl oxygen will generate an H-bond acceptor feature. A tryptophan sidechain might generate an aromatic or hydrophobic feature.

-

-

Model Refinement:

-

The automatically generated model is a starting point. A senior scientist must apply their expertise to refine it. This may involve:

-

Merging Features: Combining two nearby hydrophobic features into a single, larger one.

-

Adding Exclusion Volumes: Defining regions of the binding pocket that are occupied by the protein, preventing screened molecules with steric clashes from scoring well.

-

Editing Feature Tolerances: Adjusting the radius of the spheres that define each feature's location.

-

-

Chapter 4: Model Validation: Establishing Trustworthiness

A pharmacophore model, whether ligand- or structure-based, is merely a hypothesis until it is rigorously validated.[15] The goal of validation is to prove that the model can successfully distinguish known active compounds from inactive (or "decoy") compounds. A self-validating protocol is essential for trustworthiness.

Protocol 3: Pharmacophore Model Validation using a Decoy Set

-

Assemble Datasets:

-

Test Set: A set of known active compounds that were not used in the model's creation (the training set).

-

Decoy Set: A much larger set of molecules that are assumed to be inactive. Decoys should have similar physicochemical properties (e.g., molecular weight, logP) to the actives to prevent trivial discrimination but possess different topologies. The DUD-E database is a common source for decoys.

-

-

Screen the Datasets:

-

Use the pharmacophore model to screen the combined database containing the test set actives and the decoy set.

-

-

Analyze the Results:

-

The primary goal is to see if the model preferentially retrieves the active compounds over the decoys. Several metrics are used to quantify this.

-

| Metric | Description | Favorable Value |

| Yield of Actives (Ya) | The percentage of known actives retrieved from the hit list. | High |

| Enrichment Factor (EF) | The ratio of the concentration of actives in the hit list to the concentration of actives in the database. | > 1.0 |

| Güner-Henry (GH) Score | A metric combining hit rate, percent actives in the hit list, and enrichment factor. | 0.7 - 1.0 (Good to Excellent) |

| ROC Curve | A plot of the true positive rate vs. the false positive rate. | Area Under Curve (AUC) close to 1.0 |

Table 2: Key metrics for pharmacophore model validation.[15][18] A good model will have a high EF and a GH score above 0.7, indicating it is not just finding actives by chance.

Chapter 5: Application in Virtual Screening

With a validated pharmacophore model, the next step is to use it as a 3D query to search large chemical databases for novel compounds. This is a highly efficient method for enriching a compound library with potential hits before committing to expensive experimental screening.

Caption: A comprehensive virtual screening and hit selection workflow.

The output of a virtual screen is a list of "hits" that fit the pharmacophore query. It is crucial to understand that these are not confirmed active compounds. Post-screening filtering is essential to remove undesirable compounds and prioritize the most promising candidates for acquisition and biological testing. This cascade of filtering, often starting with broad rules and moving to more computationally intensive methods like molecular docking, ensures that resources are focused on the compounds with the highest probability of success.

Conclusion

Pharmacophore modeling is a powerful and versatile tool in the drug discovery arsenal.[19][20] By abstracting the essence of molecular recognition, it enables the rapid identification of novel chemical matter from vast compound collections. This guide, using (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol as a representative scaffold, has demonstrated the complete, logic-driven workflow from initial concept to a prioritized list of virtual hits. We have emphasized the critical importance of selecting the correct approach based on available data, the causal thinking behind protocol steps, and the non-negotiable requirement for rigorous validation to ensure the trustworthiness of the results. When executed with scientific integrity, pharmacophore-based strategies significantly enhance the efficiency of hit identification and lead optimization, ultimately accelerating the journey toward new therapeutics.

References

- Vertex AI Search. (n.d.). Pharmacophore modeling: advances and pitfalls - Frontiers.

- Mancini, F., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. PMC.

- Schrödinger. (n.d.). Phase.

- Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Press.

- ijarsct. (n.d.). Pharmacophore Modeling in Computational Drug Design: A Critical Review.

- Caporuscio, F., & Tafi, A. (2011). Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Current Medicinal Chemistry.

- PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.

- Future Science. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.

- PMC. (n.d.). Pharmacophore modeling: advances and pitfalls.

- J's Blog. (2024). Schrödinger Notes—Ligand-based Pharmacophore Modeling.

- ResearchGate. (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.

- Hilaris Publisher. (n.d.). Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors.

- MDPI. (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation.

- YouTube. (2013). Using Ligand Scout to perform Ligand based pharmacophore modeling and Virtual Screening.

- PMC. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

- ResearchGate. (2014). What is the best free software for Pharmacophore mapping?.

- LigandScout. (n.d.). Creating a pharmacophore from a single protein-ligand complex.

- Vertex AI Search. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications.

- LigandScout. (n.d.). Creating a pharmacophore from a single protein-ligand complex.

- ResearchGate. (n.d.). Pharmacophore model validation using GH score method.

- Fiveable. (n.d.). Pharmacophore modeling | Medicinal Chemistry Class Notes.

- PMC. (n.d.). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases.

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 3. Pharmacophore modeling: advances and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fiveable.me [fiveable.me]

- 11. schrodinger.com [schrodinger.com]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 14. Schrödinger NotesâLigand-based Pharmacophore Modeling | J's Blog [blog.jiangshen.org]

- 15. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. infochim.chimie.unistra.fr [infochim.chimie.unistra.fr]

- 18. researchgate.net [researchgate.net]

- 19. dovepress.com [dovepress.com]

- 20. benthamdirect.com [benthamdirect.com]

Application Note: Chemoselective Oxidation of (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol to Aldehydes

Executive Summary & Strategic Analysis

The conversion of (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol (Compound 1 ) to its corresponding aldehyde, 4-Bromo-3-phenyl-1H-pyrazole-5-carbaldehyde (Compound 2 ), is a pivotal transformation in the synthesis of p38 MAP kinase inhibitors and other heterocyclic pharmaceutical scaffolds.

The primary challenge in this transformation is chemoselectivity . The substrate contains three sensitive functionalities:

-

Primary Alcohol (Target): Susceptible to over-oxidation to carboxylic acid.

-

Pyrazole NH: An acidic proton (

) that can coordinate to metal oxidants or undergo N-oxidation. -

C-4 Bromide: Susceptible to oxidative insertion or debromination under harsh conditions.

This guide details three field-validated protocols designed to maximize aldehyde selectivity while preserving the halogen and heteroaromatic core.

Reaction Scheme

The transformation involves the 2-electron oxidation of the "pseudo-benzylic" alcohol at the 5-position.

Figure 1: General reaction scheme. The transformation selectively targets the hydroxymethyl group.

Method A: Activated Manganese Dioxide (MnO₂) Oxidation

Status: Industry Gold Standard | Scale: Gram to Kilogram

Activated Manganese Dioxide is the preferred reagent for oxidizing

Mechanistic Insight

The reaction occurs on the surface of the MnO₂. The mechanism involves the adsorption of the alcohol, formation of a manganate ester, and the rate-determining homolytic cleavage of the C-H bond.

-

Critical Factor: The "activity" of MnO₂ depends on its water content.[1] Freshly activated MnO₂ is essential for reproducible kinetics.

Protocol

Reagents:

-

Substrate (Compound 1 ): 1.0 equiv.[2]

-

Activated MnO₂: 10.0 – 20.0 equiv (mass excess is common, typically 10:1 w/w).

-

Solvent: Dichloromethane (DCM) or THF (anhydrous).

-

Additives: None.

Step-by-Step Procedure:

-

Activation (Crucial): If using commercial MnO₂ that has been stored, heat it at 110°C in an oven for 12 hours prior to use to remove adsorbed water.

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Compound 1 (e.g., 1.0 g) in anhydrous DCM (20 mL). Ensure complete solubility; if the pyrazole is insoluble, add a small amount of THF or MeOH (note: MeOH slows the reaction slightly).

-

Addition: Add Activated MnO₂ (10.0 g) in a single portion.

-

Reaction: Stir the black suspension vigorously at room temperature (20–25°C).

-

Monitoring: Check TLC every 2 hours. Benzylic-type alcohols typically convert within 4–16 hours.

-

-

Workup:

-

Filter the mixture through a pad of Celite (diatomaceous earth) to remove the fine manganese oxides.

-

Rinse the filter cake thoroughly with warm EtOAc or THF to recover adsorbed product.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: The crude solid is often >95% pure. If necessary, purify via recrystallization from EtOH/Hexane.

Troubleshooting:

-

Stalled Reaction: If conversion stops at 50%, add a fresh portion of MnO₂ (5 equiv) or sonicate the mixture to break up surface aggregates.

Method B: Dess-Martin Periodinane (DMP)

Status: High Performance | Scale: Milligram to Gram

For substrates where MnO₂ proves too slow or requires excessive loading, Dess-Martin Periodinane provides a homogeneous, rapid alternative. It is strictly chemoselective for alcohols and tolerates the bromide and free NH well.

Mechanistic Insight

DMP acts as an electrophilic oxidant. The alcohol oxygen attacks the iodine center, displacing an acetate ligand.[3] The resulting periodinane intermediate undergoes disproportionation to release the aldehyde and an iodinane byproduct.

Protocol

Reagents:

-

Substrate (Compound 1 ): 1.0 equiv.[2]

-

Dess-Martin Periodinane (DMP): 1.2 – 1.5 equiv.

-

Solvent: Dichloromethane (DCM).

-

Buffer: Sodium Bicarbonate (NaHCO₃) (Optional, 2.0 equiv, to neutralize acetic acid byproduct).

Step-by-Step Procedure:

-

Setup: Flame-dry a flask and cool to room temperature under Nitrogen or Argon.

-

Dissolution: Dissolve Compound 1 in DCM (0.1 M concentration).

-

Addition: Add DMP (1.2 equiv) solid in one portion.

-

Note: If the substrate is acid-sensitive, add NaHCO₃ (2.0 equiv) before the DMP.

-

-

Reaction: Stir at room temperature. Reaction is typically complete in 30–90 minutes.

-

Quench (Critical):

-

Dilute with Et₂O or DCM.

-

Add a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃ (Sodium Thiosulfate).

-

Why? Thiosulfate reduces unreacted periodinane to iodobenzoic acid; Bicarbonate neutralizes the acetic acid.

-

-

Workup: Stir the biphasic mixture vigorously until the organic layer is clear (approx. 15 mins). Separate layers, extract aqueous with DCM, dry over Na₂SO₄, and concentrate.

Method C: TEMPO-Mediated Oxidation (Anelli Conditions)

Status: Green / Scalable | Scale: Multi-Gram

This method uses a catalytic amount of the nitroxyl radical TEMPO with stoichiometric bleach (NaOCl) as the terminal oxidant. It is cost-effective and environmentally benign for larger scales.

Protocol

Reagents:

-

Substrate: 1.0 equiv.

-

TEMPO: 0.01 – 0.05 equiv (catalytic).

-

KBr: 0.1 equiv (co-catalyst).

-

NaOCl (Bleach): 1.1 – 1.2 equiv (commercial 5-6% solution).

-

Solvent: DCM/Water biphasic mixture.

-

Buffer: NaHCO₃ (to maintain pH 8.6–9.5).

Step-by-Step Procedure:

-

Mixture: Dissolve Compound 1 and TEMPO in DCM. Add a solution of KBr in water.[4]

-

Cooling: Cool the biphasic mixture to 0°C.

-

Oxidant Addition: Slowly add the NaOCl solution (buffered with NaHCO₃) dropwise over 20 minutes.

-

Control: Maintain temperature <10°C to prevent over-oxidation to the acid.

-

-

Reaction: Stir vigorously at 0°C for 30–60 minutes.

-

Workup: Quench with aqueous Na₂SO₃. Extract with DCM.[2][5] Wash with brine.[2][6]

Comparative Analysis & Decision Matrix

The following table summarizes the trade-offs for each method specifically for the brominated pyrazole scaffold.

| Feature | Method A: MnO₂ | Method B: DMP | Method C: TEMPO |

| Selectivity (Aldehyde) | Excellent | Excellent | Good (pH dependent) |

| Reaction Rate | Slow (4-16 h) | Fast (0.5-2 h) | Fast (0.5-1 h) |

| Workup Difficulty | Very Low (Filtration) | Medium (Extraction) | Medium (Extraction) |

| Scalability | Medium (Solids handling) | Low (Cost/Safety) | High (Green/Cheap) |

| Reagent Cost | Low | High | Low |

| Risk of Over-oxidation | Negligible | Low | Moderate |

Decision Logic for Researchers

Figure 2: Decision matrix for selecting the optimal oxidation protocol.

References

-

Manganese Dioxide Oxidation

-

Cahiez, G., et al. "Manganese Dioxide." Encyclopedia of Reagents for Organic Synthesis. Wiley, 2001.

- Application Note: MnO₂ is the standard for heterocyclic methanols due to the stabilization of the radical intermediate by the arom

-

-

Dess-Martin Periodinane

-

Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." J. Org.[7] Chem.1983 , 48, 4155–4156.

-

-

TEMPO Oxidation (Anelli)

-

Anelli, P. L., et al. "Fast and Selective Oxidation of Primary Alcohols to Aldehydes..." J. Org.[7] Chem.1987 , 52, 2559.

-

- Information regarding the stability of 4-bromo-pyrazoles during oxidation is derived from general heteroaromatic reactivity principles found in Heterocyclic Chemistry (Joule & Mills).

Sources

- 1. reddit.com [reddit.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 4. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 5. youtube.com [youtube.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

Application Notes & Protocols: Strategic Bromination of 3-phenyl-1H-pyrazol-5-yl methanol

Abstract

This technical guide provides a comprehensive overview of reagents and protocols for the selective bromination of 3-phenyl-1H-pyrazol-5-yl methanol. The pyrazole scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives are pivotal intermediates for constructing complex molecular architectures via cross-coupling reactions.[1][2] This document moves beyond a simple recitation of steps to explain the underlying chemical principles governing regioselectivity and chemoselectivity. We present a comparative analysis of common brominating agents, detailed, field-tested protocols, and methods for product characterization, designed for researchers in synthetic chemistry and drug development.

Strategic Considerations: Regio- and Chemoselectivity

The bromination of 3-phenyl-1H-pyrazol-5-yl methanol is not a trivial task due to multiple potential reaction sites. A successful synthesis hinges on controlling the reaction to favor the desired isomer.

-

The Pyrazole Ring: The pyrazole ring is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic aromatic substitution (SEAr).[3] The C4 position is the most nucleophilic and is the kinetically favored site for electrophilic attack.[1][3][4][5] The substituents at C3 (phenyl) and C5 (hydroxymethyl) further activate the ring, reinforcing this preference.

-

The Phenyl Ring: The C3-phenyl group is also susceptible to electrophilic bromination. However, under the mild conditions typically used for pyrazole C4-bromination, the phenyl ring is significantly less reactive. Bromination of the phenyl ring generally requires harsher conditions, such as the use of strong acids, which protonate the pyrazole ring, deactivating it towards electrophilic attack and directing substitution to the phenyl group.[6]

-

The Hydroxymethyl Group: The primary alcohol at C5 presents a potential site for side reactions. Certain brominating agents, or the hydrogen bromide (HBr) byproduct, could lead to substitution of the hydroxyl group. Stronger reagents or certain conditions could also cause oxidation of the alcohol to an aldehyde.[7]

Therefore, the ideal reagent must be electrophilic enough to react with the pyrazole C4 position but mild enough to avoid reaction with the phenyl ring or the hydroxymethyl group.

Comparative Analysis of Brominating Reagents

The choice of brominating agent is the most critical parameter for achieving high yield and selectivity. While several reagents can effect bromination, they differ significantly in their reactivity, handling requirements, and propensity for side reactions.

| Reagent | Formula | Typical Conditions | Advantages | Disadvantages | Selectivity Profile |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | DMF, CH₃CN, or CH₂Cl₂; 0 °C to RT[8][9] | Mild, highly selective for C4[1][10], solid reagent (easy to handle), commercially available. | Can act as an oxidant under certain conditions.[7] | Excellent for C4-bromination of the pyrazole ring. |

| Elemental Bromine | Br₂ | CHCl₃, CCl₄, or Acetic Acid; RT | Inexpensive, powerful brominating agent. | Highly corrosive and toxic, can lead to polybromination and side reactions if not carefully controlled.[6][11][12] | Moderate to Poor. Selectivity is highly dependent on stoichiometry and reaction conditions. |

| Copper(II) Bromide | CuBr₂ | CH₃CN or other organic solvents; often at elevated temperatures. | Can act as both a bromine source and a Lewis acid catalyst.[2][13] | Often requires higher temperatures; can be involved in coordination chemistry with the pyrazole nitrogen atoms.[14][15][16] | Good. Primarily used for ring bromination, but less common for this specific substrate type than NBS. |

For the target transformation, N-Bromosuccinimide (NBS) is the reagent of choice due to its proven track record in the selective C4-bromination of pyrazole systems with excellent functional group tolerance.[1][4][8]

Experimental Protocols

Safety Precaution: These protocols should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Protocol 1: Selective C4-Bromination using N-Bromosuccinimide (NBS)

This protocol is optimized for the selective bromination at the C4 position of the pyrazole ring. The mechanism involves the generation of an electrophilic bromine species ("Br+") from NBS, which is then attacked by the electron-rich C4 position of the pyrazole.

Caption: Experimental workflow for C4-bromination using NBS.

Materials:

-

3-phenyl-1H-pyrazol-5-yl methanol (1.0 eq.)

-

N-Bromosuccinimide (NBS) (1.05 eq.)

-

N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration)

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

TLC plates (silica gel)

Procedure:

-

Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-phenyl-1H-pyrazol-5-yl methanol (1.0 eq.). Dissolve the starting material in anhydrous DMF (e.g., 5 mL per mmol of substrate).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.[8]

-

Reagent Addition: Add N-Bromosuccinimide (1.05 eq.) to the cooled solution in small portions over 20 minutes, ensuring the temperature does not rise significantly.

-

Reaction: Continue stirring the reaction mixture at 0 °C for an additional 30 minutes. Afterwards, remove the ice bath and allow the reaction to warm to room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 1:1 Ethyl Acetate:Hexanes). The starting material spot should be consumed, and a new, typically lower Rf spot corresponding to the product should appear.

-

Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF). Extract the aqueous phase with ethyl acetate (3x the volume of the aqueous phase).

-

Washing and Drying: Combine the organic extracts and wash them sequentially with deionized water and then with saturated brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel using a suitable solvent gradient (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-bromo-3-phenyl-1H-pyrazol-5-yl methanol.

Protocol 2: Bromination using Elemental Bromine (Alternative Method)

This protocol is provided for contexts where NBS is unavailable. It requires greater caution due to the hazardous nature of Br₂ and the higher potential for side reactions. Precise control of stoichiometry is critical.

Materials:

-

3-phenyl-1H-pyrazol-5-yl methanol (1.0 eq.)

-

Elemental Bromine (Br₂) (1.0 eq.)

-

Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Deionized Water, Brine, Anhydrous Na₂SO₄

Procedure:

-

Preparation: Dissolve 3-phenyl-1H-pyrazol-5-yl methanol (1.0 eq.) in chloroform in a round-bottom flask equipped with a stir bar and a dropping funnel.

-

Reagent Preparation: In the dropping funnel, prepare a dilute solution of elemental bromine (1.0 eq.) in chloroform.

-

Addition: Add the bromine solution dropwise to the stirred solution of the pyrazole at room temperature. HBr gas will evolve during the reaction.

-

Monitoring: Monitor the reaction closely by TLC. The characteristic red-brown color of bromine should dissipate as it is consumed.

-

Work-up: Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution until effervescence ceases. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with chloroform.

-

Washing and Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography as described in Protocol 1.

Product Characterization

Validation of the product structure is essential. The formation of 4-bromo-3-phenyl-1H-pyrazol-5-yl methanol can be confirmed by standard spectroscopic techniques.

-

¹H NMR: The most telling evidence will be the disappearance of the singlet corresponding to the C4-H proton of the starting material (typically found around 6.0-6.5 ppm). The signals for the phenyl protons, the -CH₂- protons, and the -OH proton will remain, though they may experience slight shifts.

-

¹³C NMR: The signal for the C4 carbon will shift significantly downfield upon bromination, and its coupling to hydrogen will be absent in a DEPT-135 or APT spectrum.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic pair of molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity, which is the signature isotopic pattern for a molecule containing one bromine atom.

Caption: Mechanism of electrophilic bromination on the pyrazole ring.

References

-

Royal Society of Chemistry. (n.d.). Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

-

Vinogradov, O. S., et al. (2023). CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies. Available at: [Link]

-

Knochel, P., et al. (2021). Selective functionalization of the brominated 1H-imidazo[1,2-b]pyrazole... ResearchGate. Available at: [Link]

-

Dudley, G. B., et al. (2021). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

- Lahm, G. P., et al. (2006). Conversion of 2-pyrazolines to pyrazoles using bromine. Google Patents.

-

Knochel, P., et al. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. Chemical Science, RSC Publishing. Available at: [Link]

-

Vinogradov, O. S., et al. (2023). CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND... ResearchGate. Available at: [Link]

-

Niedenzu, K. (1985). The Bromination of Pyrazabole. DTIC. Available at: [Link]

-

Peng, J., & He, W. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. SIOC Journals. Available at: [Link]

-

Ge, Z., et al. (2012). 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. PMC. Available at: [Link]

-

Buvaylo, O. A., et al. (2021). A New Dimeric Copper(II) Complex of Hexyl Bis(pyrazolyl)acetate Ligand as an Efficient Catalyst for Allylic Oxidations. PMC. Available at: [Link]

-

Carranza, J., et al. (2004). The copper(II) complexes di-μ-bromo-bis{[2,6-bis(pyrazol-1-yl)pyridine]perchloratocopper(II)} and [2,6-bis(pyrazol-1-yl)pyridine]dibromocopper(II). IUCr Journals. Available at: [Link]

-

Gural'skiy, I. A., et al. (2018). Synthesis, crystal structure, Hirshfeld surface analysis, and energy framework of bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate.... IUCr Journals. Available at: [Link]

-

Wagner, C., et al. (2012). Bromidobis[3-(1H-pyrazol-1-yl-κN 2)propionamide-κO]copper(II) bromide methanol monosolvate. PMC. Available at: [Link]

-

Imeni, S., et al. (2021). Bromination of pyrazole derivatives. ResearchGate. Available at: [Link]

-

Jackson, G., et al. (1982). Bromination of Pyrazole and Pyrazolate Ligands. ResearchGate. Available at: [Link]

-

Wang, C., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: [Link]

-

Stanovnik, B., et al. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. MDPI. Available at: [Link]

-

Khan, M. A., & Lynch, B. M. (1965). reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Science Publishing. Available at: [Link]

-

Kurbatov, S. V., et al. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. Available at: [Link]

-

Stanovnik, B., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. Available at: [Link]

-

Svete, J., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 8. books.rsc.org [books.rsc.org]

- 9. Selective functionalization of the 1 H -imidazo[1,2- b ]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pu ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04155J [pubs.rsc.org]

- 10. beilstein-archives.org [beilstein-archives.org]

- 11. WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine - Google Patents [patents.google.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 14. A New Dimeric Copper(II) Complex of Hexyl Bis(pyrazolyl)acetate Ligand as an Efficient Catalyst for Allylic Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.iucr.org [journals.iucr.org]

- 16. Bromidobis[3-(1H-pyrazol-1-yl-κN 2)propionamide-κO]copper(II) bromide methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: A Scalable Manufacturing Process for (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to a robust and scalable manufacturing process for (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol, a valuable heterocyclic building block in pharmaceutical synthesis.[1][2][3] The proposed synthetic route is designed for efficiency, safety, and high purity, moving from readily available commercial starting materials to the final product. We will delve into the strategic selection of the synthetic pathway, provide detailed, step-by-step protocols for each stage, and address critical aspects of process control, safety, and purification. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the process effectively.

Strategic Overview and Pathway Selection

The industrial synthesis of complex molecules demands a strategy that is not only chemically sound but also economically viable and safe to operate at scale. For the target molecule, (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol, several synthetic routes are conceivable. However, a linear approach that builds the core pyrazole ring first and then functionalizes it offers the most control and scalability.

The selected pathway involves three primary stages:

-

Pyrazole Ring Formation: A classical Knorr-type cyclocondensation reaction between a 1,3-dicarbonyl compound (ethyl benzoylacetate) and hydrazine hydrate to form the stable pyrazole ester intermediate. This method is well-established and generally provides high yields.[4]

-

Regioselective Bromination: Introduction of the bromine atom at the C4 position of the pyrazole ring. The pyrazole ring is electron-rich, making it susceptible to electrophilic substitution.[5] Using a controlled brominating agent like N-Bromosuccinimide (NBS) enhances safety and selectivity on a large scale compared to elemental bromine.

-

Ester Reduction: Conversion of the C5-ester group to the target primary alcohol. The choice of reducing agent is critical at scale; while potent, reagents like lithium aluminum hydride (LiAlH4) present significant handling risks. This protocol utilizes a safer and more manageable system, such as sodium borohydride activated by a Lewis acid, which offers a balance of reactivity and operational safety.

This strategic sequence ensures that the sensitive functional groups are introduced in an order that minimizes side reactions and simplifies purification.

Sources

- 1. WO2020093715A1 - New process for manufacture of pyrazoles or pyrimidones - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

Preparation of pharmaceutical intermediates from (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol

Application Note & Protocols

Topic: Preparation of Pharmaceutical Intermediates from (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents one of the most significant structural motifs in modern drug discovery.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to engage in diverse biological interactions. Consequently, the pyrazole core is embedded in a wide array of FDA-approved drugs with activities spanning anti-inflammatory (Celecoxib), anti-obesity (Rimonabant), and anticancer (Crizotinib) applications.[3] The versatility of the pyrazole ring allows for substitution at multiple positions, enabling fine-tuning of a compound's steric, electronic, and pharmacokinetic properties.

(4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol is a highly valuable and versatile starting material for the synthesis of complex pharmaceutical intermediates. Its structure presents three key functional handles for synthetic elaboration:

-

A primary alcohol at the C5 position, which can be readily oxidized to an aldehyde or converted into ethers, esters, and amines.

-

A bromine atom at the C4 position, perfectly positioned for transition-metal-catalyzed cross-coupling reactions to introduce molecular diversity.

-

A stable N-phenyl pyrazole core, providing a rigid scaffold for building more complex molecules.

This application note provides detailed protocols for three fundamental transformations of (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol, demonstrating its utility in generating key intermediates for drug discovery programs.

Synthetic Workflow Overview

The following diagram illustrates the synthetic pathways described in this guide, starting from the common precursor (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol.

Caption: Synthetic utility of (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol.

Protocol 1: Mild Oxidation to 4-Bromo-3-phenyl-1H-pyrazole-5-carbaldehyde

The selective oxidation of a primary alcohol to an aldehyde is a cornerstone transformation in organic synthesis. The resulting aldehyde is a versatile intermediate for constructing carbon-carbon bonds (e.g., Wittig or aldol reactions) and carbon-nitrogen bonds (reductive amination).

Expertise & Experience: The Rationale Behind Experimental Choices

Controlling the oxidation of a primary alcohol to the aldehyde stage without over-oxidation to the carboxylic acid is critical. While many strong oxidants exist, they often lead to the undesired carboxylic acid byproduct. We employ a TEMPO-based system, which is a well-established method for the mild and selective oxidation of primary alcohols.[4][5] The use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst with a stoichiometric oxidant like sodium hypochlorite (bleach) is highly efficient, cost-effective, and proceeds under mild conditions, preserving the sensitive pyrazole core and the C-Br bond.[5]

Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol (1.0 eq), TEMPO (0.05 eq), and potassium bromide (KBr, 0.1 eq) in a 1:1 mixture of dichloromethane (DCM) and water.

-

Cooling: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

-

Addition of Oxidant: Slowly add an aqueous solution of sodium hypochlorite (NaOCl, ~10-15% available chlorine, 1.2 eq) dropwise over 30 minutes, ensuring the temperature remains below 5 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any excess oxidant.

-

Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure aldehyde.

Trustworthiness: A Self-Validating System

The successful synthesis of 4-Bromo-3-phenyl-1H-pyrazole-5-carbaldehyde is confirmed by comprehensive spectroscopic analysis:

-

¹H NMR: Expect the disappearance of the methylene singlet (~4.8 ppm) from the starting alcohol and the appearance of a new singlet for the aldehyde proton (~9.9 ppm).

-

¹³C NMR: A new resonance will appear in the downfield region (~185 ppm), corresponding to the aldehyde carbonyl carbon.

-

IR Spectroscopy: A strong C=O stretching band will be observed around 1680-1700 cm⁻¹.

Protocol 2: O-Alkylation to 4-Bromo-5-(methoxymethyl)-3-phenyl-1H-pyrazole

Conversion of the hydroxyl group to an ether moiety can be crucial for modulating the lipophilicity and metabolic stability of a potential drug candidate. This protocol details a standard Williamson ether synthesis.

Expertise & Experience: The Rationale Behind Experimental Choices

The Williamson ether synthesis requires the deprotonation of the alcohol to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide. Sodium hydride (NaH) is an effective, non-nucleophilic strong base for this purpose, ensuring complete and irreversible deprotonation of the alcohol.[6] Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) is used as the solvent to prevent quenching of the highly reactive sodium hydride.[6][7]

Experimental Protocol

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF.

-

Alcohol Addition: Cool the suspension to 0 °C and add a solution of (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol (1.0 eq) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes.

-

Alkylating Agent: Add methyl iodide (CH₃I, 1.5 eq) dropwise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material (typically 2-4 hours).

-

Quenching: Carefully quench the reaction by slowly adding methanol, followed by water, at 0 °C to neutralize any unreacted NaH.

-

Work-up: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the solvent under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to afford the desired ether.

Trustworthiness: A Self-Validating System

Confirmation of the ether product is achieved through:

-

¹H NMR: The proton signal for the alcohol's -OH group will disappear. A new sharp singlet corresponding to the methoxy (-OCH₃) protons will appear around 3.4 ppm. The methylene protons adjacent to the ether oxygen will also show a characteristic shift.

-

Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the calculated mass of the O-methylated product.

Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling is one of the most powerful and widely used reactions in pharmaceutical development for forming carbon-carbon bonds. The bromo-substituent at the C4 position of the pyrazole is an excellent handle for this transformation, enabling the introduction of a vast array of aryl and heteroaryl groups.

Expertise & Experience: The Rationale Behind Experimental Choices

The success of a Suzuki-Miyaura coupling relies on the careful selection of the catalyst, base, and solvent system.

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust and versatile catalyst suitable for a wide range of aryl bromides.[8]

-

Base: An aqueous solution of a base like potassium carbonate (K₂CO₃) is essential for the transmetalation step of the catalytic cycle.[9]

-

Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base, allowing the reaction to proceed efficiently.[9]

Catalytic Cycle Visualization

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

-

Reaction Setup: In a reaction vessel, combine (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

-

Solvent and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the degassed mixture under a positive pressure of inert gas.

-

Heating: Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 6-12 hours).

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the solvent in vacuo and purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Trustworthiness: A Self-Validating System

Successful coupling is verified by:

-

¹H NMR: The appearance of new aromatic proton signals corresponding to the newly introduced aryl group.

-

Mass Spectrometry: The molecular ion peak will confirm the addition of the aryl group and the loss of bromine.

-

¹³C NMR: New aromatic carbon signals will be present, and the signal for the carbon bearing the bromine will have shifted significantly.

Summary of Protocols and Expected Outcomes

| Protocol | Starting Material | Key Reagents | Product | Expected Yield |

| 1: Oxidation | (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol | TEMPO, NaOCl | 4-Bromo-3-phenyl-1H-pyrazole-5-carbaldehyde | 85-95% |

| 2: O-Alkylation | (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol | NaH, CH₃I | 4-Bromo-5-(methoxymethyl)-3-phenyl-1H-pyrazole | 70-85% |

| 3: Suzuki Coupling | (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 4-Aryl-5-(hydroxymethyl)-3-phenyl-1H-pyrazole | 65-90% |

References

-

Faria, J. V., et al. (2017). Pyrazole and its derivatives: a review on the pharmacological properties and synthesis. Mini-Reviews in Medicinal Chemistry, 17(15), 1414-1438. [Link]

-

Kumar, V., et al. (2013). Pyrazole and its derivatives: a unique heterocyclic molecule with wide range of biological applications. Oriental Journal of Chemistry, 29(3), 915-923. [Link]

-

Singh, S., et al. (2024). Medicinally important pyrazole derivatives. ResearchGate. [Link]

-

Faria, J. V., et al. (2017). Review: biologically active pyrazole derivatives. RSC Advances, 7, 5248-5264. [Link]

-

Patil, S. A., et al. (2020). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 11, 1285. [Link]

-

Saeed, A., & Abbas, N. (2011). Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. Journal of the Serbian Chemical Society, 76(8), 1065-1070. [Link]

-

Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

-

Catarzi, D., et al. (2007). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 12(4), 743-755. [Link]

-

Kumar, A., et al. (2021). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. ResearchGate. [Link]

-

Podlech, J. (2001). Oxidation of Halides and 4-Toluenesulfonates. Science of Synthesis, 25, 25-53. [Link]

-

Holzer, W., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. [Link]

-

Li, Q., et al. (2015). Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1-H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. Letters in Drug Design & Discovery, 12(8), 646-653. [Link]

-

Chouti, A., et al. (2011). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ChemInform, 42(4). [Link]

-

Rojas, J., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 65. [Link]

-

Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. [Link]

-

Porcheddu, A., et al. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. Beilstein Journal of Organic Chemistry, 13, 2035-2041. [Link]

-

Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 4. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 5. Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Ether synthesis by etherification (alkylation) [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

Solving solubility issues of (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol in water

Technical Support Center: (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol

A Guide to Overcoming Aqueous Solubility Challenges for Researchers

Welcome to the technical support center for (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As Senior Application Scientists, we have structured this resource to provide not just protocols, but a foundational understanding of the physicochemical principles at play. Our goal is to empower you to make informed decisions in your experimental design.

Section 1: Understanding the Solubility Challenge - FAQs

This section addresses the fundamental properties of (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol that contribute to its poor water solubility.

Q1: Why is my compound, (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol, poorly soluble in water?

A: The molecular structure of (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol inherently predicts low aqueous solubility due to a combination of factors:

-

Hydrophobic Phenyl Group: The presence of a phenyl (-C₆H₅) ring contributes significantly to the molecule's lipophilicity ("greasiness"), making it resistant to dissolving in polar solvents like water.[1][2]

-

Bulky Bromo Substituent: The bromine atom further increases the molecular weight and size without adding significant polarity, which generally leads to lower solubility in water.[1]

-